molecular formula C9H13Cl2NO B2722395 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1158237-96-7

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B2722395
CAS No.: 1158237-96-7
M. Wt: 222.11
InChI Key: CCTACKNPKMIDNS-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzylamine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product. The general reaction scheme is as follows:

[ \text{3-chlorobenzylamine} + \text{ethylene oxide} \xrightarrow{\text{HCl}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
  • 2-{[(2-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
  • 2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride

Uniqueness

2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-2-8(6-9)7-11-4-5-12;/h1-3,6,11-12H,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTACKNPKMIDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158237-96-7
Record name 2-{[(3-chlorophenyl)methyl]amino}ethan-1-ol hydrochloride
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